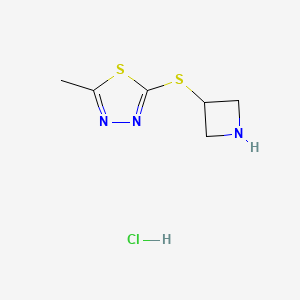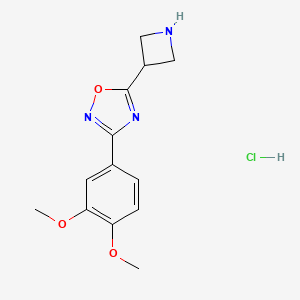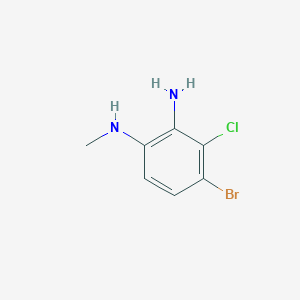![molecular formula C12H17NS B1379186 2-[2-(Thiophen-2-yl)ethenyl]azepane CAS No. 1461726-86-2](/img/structure/B1379186.png)
2-[2-(Thiophen-2-yl)ethenyl]azepane
Descripción general
Descripción
“2-[2-(Thiophen-2-yl)ethenyl]azepane” is a chemical compound with the CAS Number: 1461726-86-2 . It has a molecular weight of 207.34 . The IUPAC name for this compound is (E)-2-(2-(thiophen-2-yl)vinyl)azepane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NS/c1-2-5-11(13-9-3-1)7-8-12-6-4-10-14-12/h4,6-8,10-11,13H,1-3,5,9H2/b8-7+ . The InChI key is XTLXNAKRNJSIHK-BQYQJAHWSA-N .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Electroactive Polymers
Ferrocene-substituted thiophene and terthiophene compounds, closely related to 2-[2-(Thiophen-2-yl)ethenyl]azepane, have been utilized to create homopolymer and copolymer materials. These materials exhibit unique electrochemical properties, making them suitable for applications such as biosensors. The copolymer of trans-1-(3′-thienyl)-2-(ferrocenyl)ethene with pyrrole, for instance, has shown potential utility in biosensor applications, displaying cyclic voltammograms with redox peaks attributable to the ferrocene moiety and the polymer backbone. This indicates the potential of similar structures, like this compound, in the development of electronic and sensory devices (Chen et al., 2002).
Material Science
Compounds containing thiophene structures, akin to this compound, have shown a wide range of applications in material science. Specifically, substituted thiophenes have been utilized in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. This broad utility is due to their unique electronic and structural properties, suggesting that this compound might also find similar applications in these fields (Nagaraju et al., 2018).
Nonlinear Optical Materials
Thiophene derivatives, structurally similar to this compound, have been studied for their nonlinear optical properties. These materials have been found to exhibit strong two-photon absorption processes, making them suitable for optoelectronic devices aimed at protecting human eyes, optical sensors, and stabilizing light sources in optical communications. This indicates the potential of this compound and its derivatives in the development of materials for optical limiting and photonic applications (Anandan et al., 2018).
Propiedades
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-2-5-11(13-9-3-1)7-8-12-6-4-10-14-12/h4,6-8,10-11,13H,1-3,5,9H2/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLXNAKRNJSIHK-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(NCC1)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)

![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)
![4'-Bromo-[1,1'-biphenyl]-2,4-diol](/img/structure/B1379116.png)


methanone hydrobromide](/img/structure/B1379121.png)
![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)

